molecular formula C5H4Br2O3 B8665866 4,5-Bis(bromomethyl)-1,3-dioxol-2-one CAS No. 62458-19-9

4,5-Bis(bromomethyl)-1,3-dioxol-2-one

Cat. No.: B8665866
CAS No.: 62458-19-9
M. Wt: 271.89 g/mol
InChI Key: GZMPBWRVQSXAJR-UHFFFAOYSA-N
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Description

4,5-Bis(bromomethyl)-1,3-dioxol-2-one (CAS 62458-19-9) is a high-purity chemical intermediate designed for advanced research and development. Its molecular structure incorporates a reactive cyclic carbonate ester flanked by two bromomethyl groups, making it a valuable bifunctional scaffold in synthetic chemistry . The bromomethyl groups serve as excellent leaving groups, readily participating in nucleophilic substitution reactions to introduce the 1,3-dioxol-2-one functionality into more complex molecules . This allows researchers to utilize the compound as a precursor for various derivatives, including those explored in pharmaceutical and agrochemical research . The 1,3-dioxolane core is a significant motif in synthetic design, often employed as a protecting group for carbonyls and is found in a wide array of biologically active compounds . As part of the organic carbonate family, this compound aligns with principles of green chemistry, contributing to the development of more sustainable synthetic processes . Researchers can leverage this reagent in diverse applications, such as the synthesis of novel pharmaceutical agents, the creation of specialized polymers, and the development of new materials . Handle with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62458-19-9

Molecular Formula

C5H4Br2O3

Molecular Weight

271.89 g/mol

IUPAC Name

4,5-bis(bromomethyl)-1,3-dioxol-2-one

InChI

InChI=1S/C5H4Br2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2

InChI Key

GZMPBWRVQSXAJR-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(OC(=O)O1)CBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 4,5-bis(bromomethyl)-1,3-dioxol-2-one are influenced by substituent variations. Below is a comparative analysis with structurally related compounds:

Compound Name CAS# Molecular Formula Molecular Weight (g/mol) Key Features
This compound 62458-19-9 C₅H₄Br₂O₃ 291.89 High electrophilicity due to bromine; used in drug synthesis .
4,5-Bis(chloromethyl)-1,3-dioxol-2-one 1443544-27-1 C₅H₄Cl₂O₃ 182.99 Chlorine substituents reduce reactivity compared to bromine; >95% purity .
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one 80715-22-6 C₅H₅BrO₃ 193.00 Monosubstituted bromine; identified as a genotoxic impurity in Olmesartan .
4,5-Dimethyl-1,3-dioxol-2-one (DMDO) 37830-90-3 C₅H₆O₃ 114.10 Non-halogenated; used as an internal standard in GC-MS analyses .

Reactivity and Spectroscopic Differences

  • Electrophilic Reactivity : Bromine in this compound enhances its alkylation efficiency compared to its chlorinated counterpart (Cl has lower leaving-group ability) .
  • Vibrational Spectroscopy : Quantum chemical simulations reveal distinct infrared (IR) spectral peaks for brominated vs. chlorinated derivatives. For example, C-Br stretching vibrations appear at 500–600 cm⁻¹ , while C-Cl stretches occur at 600–700 cm⁻¹ .
  • Thermal Stability : Brominated derivatives exhibit lower thermal stability than DMDO due to weaker C-Br bonds, necessitating storage at -20°C to prevent decomposition .

Research Findings and Key Studies

  • Spectroscopic Analysis: Comparative quantum chemical studies (DFT) highlight that brominated derivatives exhibit greater charge delocalization and polarizability than chlorinated or non-halogenated analogues, impacting their reactivity in cross-coupling reactions .
  • Synthetic Utility : this compound is preferred over DMDO in polymer chemistry for creating crosslinked networks with enhanced mechanical properties .
  • Toxicity Profile : Brominated compounds show higher cytotoxicity in vitro compared to DMDO, necessitating stringent impurity controls in pharmaceuticals .

Preparation Methods

Extended Reaction Time and Excess Brominating Agent

Prolonged reflux (6–16 hours) with 3.5 equivalents of NBS increases bis-product yield to 20–30%. For example, refluxing DMDO (11.4 g) with NBS (19.6 g) and AIBN (0.5 g) in CCl₄ for 6 hours yielded 54% monobrominated and 22% bis-brominated products.

Solvent Effects

Non-polar solvents like carbon tetrachloride or benzene stabilize bromine radicals, favoring bis-substitution. Polar solvents (e.g., DMF) reduce radical lifetime, suppressing over-bromination.

Photochemical Activation

Ultraviolet (UV) irradiation at 254 nm during bromination enhances radical generation, achieving 15–25% bis-product yields without thermal decomposition.

Mechanistic Insights and Byproduct Formation

The reaction proceeds via a radical chain mechanism:

  • Initiation : AIBN decomposes to generate radicals, abstracting bromine from NBS to form Br· radicals.

  • Propagation : Br· abstracts a hydrogen from DMDO’s methyl group, forming a carbon radical that reacts with NBS to yield the monobrominated product.

  • Over-bromination : Further bromination of the monobrominated intermediate produces this compound.

Key Challenges :

  • Regioselectivity : The 4-methyl group is more reactive than the 5-methyl group due to steric and electronic effects, leading to preferential mono-bromination.

  • Purification : Bis-brominated products require chromatography or fractional distillation for isolation due to similar physical properties to starting materials.

Alternative Synthetic Routes

Direct Bromination with Elemental Bromine

While less common, bromine (Br₂) in CCl₄ with radical initiators can yield bis-brominated products. However, this method risks dibromine side reactions and lower selectivity.

Rearrangement of Halogenated Intermediates

4-Chloromethyl-5-methyl-1,3-dioxol-2-one undergoes bromine exchange using HBr or LiBr, but this route is inefficient for large-scale synthesis.

Comparative Analysis of Methods

Method Conditions Yield (Bis-Product) Advantages Limitations
Radical bromination (NBS)NBS (1.3–3.5 eq), AIBN, CCl₄, 80°C10–30%High scalability, mild conditionsLow selectivity, requires purification
Photochemical activationUV light, NBS (2.0 eq), CCl₄, 25°C15–25%Avoids thermal degradationSpecialized equipment needed
Elemental bromineBr₂ (2.0 eq), AIBN, CCl₄, reflux5–15%Cost-effectivePoor selectivity, safety hazards

Industrial-Scale Considerations

For commercial production, the radical bromination method with NBS is preferred due to reproducibility and safety. Key optimizations include:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction time.

  • In-situ monitoring : NMR or IR spectroscopy tracks bromination progress to halt reactions at optimal bis-product levels .

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